molecular formula C22H27N3O4S B2806471 5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate CAS No. 2034468-86-3

5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate

Cat. No.: B2806471
CAS No.: 2034468-86-3
M. Wt: 429.54
InChI Key: PRWBACCBOADWDU-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a useful research compound. Its molecular formula is C22H27N3O4S and its molecular weight is 429.54. The purity is usually 95%.
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Biological Activity

5,6-Dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate is a compound with significant potential in the field of medicinal chemistry. Its structure suggests a variety of biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables and findings from recent research.

Chemical Structure and Properties

The molecular formula for this compound is C22H27N3O4SC_{22}H_{27}N_{3}O_{4}S, with a molecular weight of 429.54 g/mol. The compound contains a benzimidazole core, which is known for its diverse pharmacological properties, including anticancer, antifungal, and antiviral activities .

Research indicates that compounds with a benzimidazole structure can interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction can lead to the induction of apoptosis in cancer cells. Specifically, studies have shown that derivatives of benzimidazole can bind to DNA, causing stabilization and interference with enzymatic processes involved in cell division .

Anticancer Activity

A study evaluated various derivatives of benzimidazole for their anticancer properties against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Among these derivatives, several exhibited significant growth inhibition, with some compounds showing GI50GI_{50} values comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundGI50GI_{50} (μM)TargetMechanism
12b16Hu Topo IInhibits topoisomerase I
11a20DNABinds to DNA, causing G2/M arrest
12a18DNABinds to DNA, causing G2/M arrest

Other Biological Activities

In addition to anticancer effects, benzimidazole derivatives have shown promise as antifungal and antiviral agents. The diverse substitutions on the benzimidazole core allow for modulation of biological functions, making these compounds versatile in therapeutic applications .

Case Studies

Case Study 1: Topoisomerase Inhibition
In a study focusing on the interaction between benzimidazole derivatives and human topoisomerase I (Hu Topo I), compound 12b was found to inhibit the enzyme at an IC50IC_{50} concentration of 16 μM. This activity was comparable to that of camptothecin, a known topoisomerase inhibitor. Flow cytometric analysis revealed that treatment with this compound led to G2/M phase arrest in cancer cells, indicating effective disruption of cell cycle progression due to DNA damage .

Case Study 2: Binding Affinity Studies
Binding affinity studies using UV-vis spectroscopy demonstrated that various benzimidazole derivatives could stabilize AT-rich sequences in DNA. The results indicated that modifications at the piperazine end significantly influence binding strength and specificity towards DNA targets.

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of benzimidazole derivatives, including our compound, in modulating GABA-A receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders such as anxiety, depression, and epilepsy. The compound may act as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its function without directly activating the receptor itself .

Key Findings:

  • GABA-A Modulation: The compound may enhance the effects of GABA at the α1/γ2 interface of the GABA-A receptor, providing a novel approach to treating conditions associated with GABAergic dysfunction .
  • Metabolic Stability: Compared to existing compounds, derivatives like this one may exhibit improved metabolic stability and reduced hepatotoxicity, making them safer options for long-term use in clinical settings .

Synthesis and Characterization

The synthesis of 5,6-dimethyl-1-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate involves multi-step reactions that typically include:

  • Formation of the benzimidazole core.
  • Introduction of the thiophene and piperidine substituents.
  • Finalization through oxalate salt formation.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Modulation of GABA-A Receptors

In a study examining various benzimidazole derivatives, compounds structurally similar to 5,6-dimethyl-1H-benzo[d]imidazole were tested for their ability to modulate GABA-A receptors. Results indicated that certain derivatives significantly increased receptor activity, suggesting therapeutic potential for anxiety disorders .

Antidepressant Activity

Another investigation focused on compounds containing similar structural motifs. These studies revealed that some derivatives exhibited antidepressant-like effects in animal models by enhancing serotonergic transmission alongside GABAergic modulation .

Properties

IUPAC Name

5,6-dimethyl-1-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzimidazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S.C2H2O4/c1-15-10-19-20(11-16(15)2)23(14-21-19)12-17-5-7-22(8-6-17)13-18-4-3-9-24-18;3-1(4)2(5)6/h3-4,9-11,14,17H,5-8,12-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWBACCBOADWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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